2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile
Overview
Description
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile is a complex organic compound characterized by its unique structural features, including a chlorophenylsulfonyl group and a difluorophenyl group attached to a cyclohexylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Cyclohexylidene Core: This step involves the formation of the cyclohexylidene ring, which can be achieved through cyclization reactions.
Introduction of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the cyclohexylidene ring using chlorophenylsulfonyl chloride under basic conditions.
Attachment of the Difluorophenyl Group:
Formation of the Acetonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Chlorophenylsulfonyl)-4-phenylcyclohexylidene)acetonitrile: Lacks the difluorophenyl group.
2-(4-(4-Methylphenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of both the chlorophenylsulfonyl and difluorophenyl groups in 2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile makes it unique, potentially imparting distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexylidene]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2NO2S/c21-15-1-4-17(5-2-15)27(25,26)20(10-7-14(8-11-20)9-12-24)18-13-16(22)3-6-19(18)23/h1-6,9,13H,7-8,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECMLLLBOKRDRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=CC#N)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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